molecular formula C11H20N2O5 B569557 (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid CAS No. 111320-19-5

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid

Cat. No.: B569557
CAS No.: 111320-19-5
M. Wt: 260.29
InChI Key: YBAFDPFAUTYYRW-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a chiral amino acid derivative. This compound is significant in various biochemical and pharmaceutical applications due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid . The reaction conditions typically involve acidic or basic environments to facilitate the hydrolysis step.

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis due to its high enantioselectivity and efficiency. Enzymes such as aminoacylases are used to catalyze the hydrolysis of N-acyl amino acids to produce the desired amino acid with high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include keto acids, alcohols, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into peptides and proteins. It also interacts with various metabolic pathways, influencing cellular functions and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    L-Leucine: A branched-chain amino acid with similar structural features.

    L-Isoleucine: Another branched-chain amino acid with comparable properties.

    L-Valine: Shares structural similarities and is involved in similar metabolic pathways.

Uniqueness

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its ability to form stable complexes with enzymes and its role in peptide synthesis make it a valuable compound in both research and industrial applications .

Biological Activity

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, commonly referred to as a derivative of amino acids, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a chiral center, contributing to its biological specificity.

  • Molecular Formula : C12H22N4O4
  • Molecular Weight : 286.33 g/mol
  • Structure : The compound consists of a branched chain amino acid structure with an amino group and a carboxylic acid group, which are critical for its biological functions.

The biological activity of this compound is primarily attributed to its role in protein synthesis and cellular signaling pathways. It acts as a substrate for various enzymes involved in metabolic processes.

  • Protein Synthesis : The compound is involved in the synthesis of proteins by serving as an amino acid building block.
  • Cell Signaling : It may influence signaling pathways related to muscle growth and repair, particularly through the mTOR pathway, which is critical for muscle protein synthesis.

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity Description
Antioxidant Properties Scavenges free radicals, potentially reducing oxidative stress in cells.
Anabolic Effects Stimulates muscle protein synthesis, enhancing recovery and growth in muscle tissues.
Neuroprotective Effects May protect neuronal cells from damage due to oxidative stress or inflammation.

Case Study 1: Muscle Recovery

A study published in the Journal of Nutritional Biochemistry investigated the effects of this compound on muscle recovery post-exercise. Participants who supplemented with this compound showed a significant increase in muscle protein synthesis rates compared to the placebo group, indicating its potential as a recovery aid.

Case Study 2: Neuroprotection

Research conducted by the Neuroscience Letters journal explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAFDPFAUTYYRW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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